3,5-Diphosphonobenzoic acid

描述

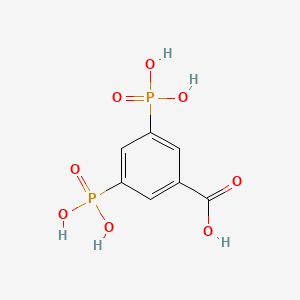

Structure

3D Structure

属性

IUPAC Name |

3,5-diphosphonobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O8P2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,8,9)(H2,10,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOXJADBHBIMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Diphosphonobenzoic Acid

Established Synthetic Pathways for 3,5-Diphosphonobenzoic Acid

The synthesis of 3,5-diphosphonobenzoic acid is not a single-step process but requires a sequence of reactions to introduce the distinct functional groups onto the aromatic ring. vapourtec.comudel.edu

Research has established a straightforward two-step sequence for the synthesis of 3,5-diphosphonobenzoic acid. researchgate.netresearchgate.net This method is a common strategy in organic synthesis, where the product of one reaction becomes the starting material for the next, allowing for the gradual construction of a more complex molecule. udel.edulibretexts.org

The typical pathway involves:

Phosphonylation: The first step is a double Michaelis-Arbuzov reaction. This reaction is a cornerstone for forming carbon-phosphorus bonds. It typically starts with a di-halogenated benzoic acid derivative, such as 3,5-dibromobenzoic acid, which is reacted with a trialkyl phosphite, like triethyl phosphite, often in the presence of a palladium or nickel catalyst. This reaction substitutes the bromine atoms with diethyl phosphonate (B1237965) ester groups.

Hydrolysis: The second step is an acid-catalyzed hydrolysis. The resulting tetraethyl 3,5-diphosphonobenzoate from the first step is treated with a strong acid, such as concentrated hydrochloric acid, and heated. This process cleaves the ethyl ester groups from the phosphonate moieties, yielding the final product, 3,5-diphosphonobenzoic acid, along with ethanol (B145695) as a byproduct.

A related synthesis to produce similar multifunctional phosphonate compounds involves a prolonged photo-Arbuzov reaction on 1,3,5-trichlorobenzene (B151690) with trimethyl phosphite, which yields a mixture of mono-, di-, and tri-phosphonated products. researchgate.net

The efficiency of multi-step syntheses is highly dependent on the conditions of each reaction. For the synthesis of 3,5-diphosphonobenzoic acid and related compounds, several factors are crucial for optimizing the final yield. The photo-Arbuzov reaction to create similar benzene (B151609) phosphonates, for example, has been reported to produce moderate yields, suggesting that optimization is a key consideration. researchgate.net

Key parameters for optimization include:

Catalyst Choice: The Michaelis-Arbuzov reaction is often catalyzed by a transition metal complex. The choice of the metal (e.g., palladium, nickel) and the ligands can significantly impact reaction rate and yield.

Temperature and Reaction Time: Both the phosphonylation and hydrolysis steps are sensitive to temperature. The Arbuzov reaction may require elevated temperatures to proceed at a reasonable rate, while the final hydrolysis step often requires prolonged heating (reflux) to ensure complete conversion of the esters to carboxylic acids.

| Step | Reaction Type | Typical Reagents | Key Conditions |

| 1 | Michaelis-Arbuzov | 3,5-dibromobenzoic acid, trialkyl phosphite, Pd or Ni catalyst | Anhydrous conditions, elevated temperature |

| 2 | Acid Hydrolysis | Tetra-alkyl diphosphonobenzoate, conc. HCl | Reflux, extended reaction time |

Precursor Compounds and Their Derivatization for Target Synthesis

The selection of the correct precursor is fundamental to any synthetic strategy. For 3,5-diphosphonobenzoic acid, the logical precursor is a benzene ring that is already substituted at the 1, 3, and 5 positions. researchgate.netresearchgate.net

The most common precursor is 3,5-dibromobenzoic acid . In this molecule, the carboxylic acid group is already in place, and the bromine atoms serve as excellent leaving groups for the subsequent phosphonylation reaction. The derivatization in this context is the conversion of the C-Br bonds to C-P bonds via the Michaelis-Arbuzov reaction.

Another related precursor used for generating phosphonated aromatic rings is 1,3,5-trichlorobenzene . researchgate.net This precursor can be functionalized via a photo-Arbuzov reaction to introduce phosphonate groups, although this can lead to a mixture of products that require separation. researchgate.net The derivatization of a precursor is a key step where a chemical transformation modifies the functional groups to advance toward the target molecule. nih.govnih.gov

Strategies for Scaling Laboratory Synthesis to Research-Relevant Quantities

Moving a synthesis from a small laboratory scale to produce larger, research-relevant quantities presents several challenges. scaleupcompany.world Scaling up requires more than simply using larger flasks; it involves a systematic approach to maintain yield and purity. nih.govnih.gov

For the synthesis of 3,5-diphosphonobenzoic acid, the following strategies would be relevant:

Process Control: In larger reactors, temperature control becomes critical. The heat generated by the reaction (exotherm) must be managed effectively to prevent side reactions or decomposition. This may involve using jacketed reactors with controlled heating and cooling fluids. nih.gov

Purification Strategy: Column chromatography, a common purification method in the lab, is often impractical at a large scale. Developing purification methods based on recrystallization or precipitation is crucial. This involves carefully selecting solvents that can selectively dissolve either the desired product or the impurities, allowing for their separation. nih.gov

Reagent Addition: The rate of reagent addition can significantly affect the reaction outcome on a larger scale. Slow, controlled addition of reagents, particularly in exothermic reactions, can help manage the reaction profile and improve safety and product quality. nih.gov

Parameter Evaluation: When scaling up, it is important to evaluate key parameters such as the efficiency of mixing (agitation speed) and mass transfer to ensure the reaction proceeds consistently. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Considerations

Green chemistry principles aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govrsc.org For the synthesis of materials using 3,5-diphosphonobenzoic acid, some green approaches have been explored.

Mechanochemistry , or ball milling, is a notable green chemistry technique that has been applied to the synthesis of MOFs using 3,5-diphosphonobenzoic acid as a linker. researchgate.netresearcher.life In this method, the solid-state reactants (the metal salt and the organic linker) are ground together, sometimes with a very small amount of liquid (Liquid-Assisted Grinding or LAG). researchgate.net This technique can dramatically reduce or even eliminate the need for bulk solvents, which are often a major source of chemical waste. researchgate.netrsc.org This approach aligns with the green chemistry principle of using safer solvents and reducing derivatives. nih.gov While this has been applied to the use of 3,5-diphosphonobenzoic acid in MOF formation, applying similar solvent-free or reduced-solvent principles to the synthesis of the linker itself is a potential area for future research.

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 3,5 Diphosphonobenzoic Acid

Ligand Design Principles: The Multifunctionality of 3,5-Diphosphonobenzoic Acid

The design of functional, porous materials such as metal-organic frameworks (MOFs) relies heavily on the selection of appropriate organic linkers, or ligands. 3,5-Diphosphonobenzoic acid stands out as a particularly interesting building block due to its rigid structure and heterotrifunctional nature. acs.org The 1,3,5-trisubstituted benzene (B151609) ring provides a rigid scaffold, which limits the number of possible conformations and imparts predictability in the assembly of extended networks. acs.org This rigidity, combined with the distinct chemical properties of its carboxylate and phosphonate (B1237965) functional groups, allows for the construction of complex and diverse coordination architectures.

Coordination Modes of Carboxylate and Phosphonate Groups

The carboxylate (-COOH) and phosphonate (-PO₃H₂) groups attached to the benzene ring of 3,5-diphosphonobenzoic acid offer multiple binding sites for metal ions. Each group can engage with metal centers through various coordination modes, influencing the connectivity and final structure of the resulting material.

The carboxylate group is a versatile coordinating agent, known to adopt several binding modes in MOF chemistry. These include:

Monodentate: The carboxylate binds to a single metal ion through one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a small chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge between two different metal ions.

The phosphonate group offers even greater connectivity potential. Due to its tetrahedral geometry and higher charge, it can bridge multiple metal centers simultaneously. In a copper-based MOF constructed with 3,5-diphosphonobenzoic acid, the phosphonic functional group was observed to coordinate with three distinct copper atoms. acs.org This high connectivity is crucial for building robust, three-dimensional frameworks. acs.org

| Functional Group | Potential Coordination Modes | Observed Behavior in a Cu-MOF acs.org |

| Carboxylate | Monodentate, Bidentate (chelating and bridging) | Engages with a dimeric copper unit via two oxygen atoms. |

| Phosphonate | Monodentate, Bidentate, Tridentate, etc. | Coordinates to three separate copper atoms due to its tetrahedral geometry. |

Protonation States and Their Influence on Coordination Behavior

The coordination behavior of 3,5-diphosphonobenzoic acid is profoundly influenced by the pH of the reaction medium, which dictates the protonation state of the acidic carboxylate and phosphonate groups. youtube.com The ligand, in its fully protonated form, is H₅L (where L represents the organic backbone). The five acidic protons—one from the carboxylic acid and two from each of the two phosphonic acid groups—can be sequentially removed as the pH increases.

The degree of deprotonation directly impacts the ligand's charge and the availability of its oxygen atoms for coordination.

At very low pH , the functional groups remain largely protonated, limiting their ability to act as effective ligands for metal cations.

As the pH increases , the groups deprotonate, becoming anionic (carboxylate -COO⁻ and phosphonate -PO₃²⁻). This anionic state is highly favorable for coordinating with positively charged metal ions. youtube.com The specific pH values at which deprotonation occurs are governed by the pKa values of the respective acidic groups. youtube.com

The precise control of pH during synthesis is therefore a critical tool for chemists to guide the formation of desired structures. By manipulating the protonation state, one can influence which functional groups participate in coordination and how they bind, ultimately affecting the dimensionality and topology of the resulting coordination complex or MOF.

Formation of Discrete Coordination Complexes (0D, 1D, 2D)

The interaction between 3,5-diphosphonobenzoic acid and metal ions does not always result in extended three-dimensional frameworks. Depending on the reaction conditions and the coordination preferences of the metal ion, discrete complexes with lower dimensionality (0D, 1D, or 2D) can be formed.

Self-Assembly of Molecular Architectures

The formation of coordination complexes is a process of self-assembly, where metal ions and organic ligands spontaneously organize into ordered structures through the formation of coordinate bonds. d-nb.info The multifunctionality of the 3,5-diphosphonobenzoic acid ligand, with its three distinct coordinating groups (one carboxylate and two phosphonates), provides the blueprint for this assembly. The final architecture is a result of the interplay between the geometric preferences of the metal ion's coordination sphere and the directional nature of the ligand's binding sites.

Factors Governing Dimensionality and Connectivity

Several factors determine whether the self-assembly process yields a 0D molecular cluster, a 1D chain, a 2D layer, or a 3D framework.

| Factor | Influence on Dimensionality and Connectivity |

| Metal-to-Ligand Ratio | A high ligand-to-metal ratio can sometimes favor the formation of lower-dimensional structures as the metal centers become fully coordinated without needing to link extensively. |

| Coordination Geometry of Metal Ion | Metal ions have preferred coordination numbers and geometries (e.g., octahedral, tetrahedral, square planar). This preference dictates how many ligands can bind and in what orientation, directly impacting the network's ability to extend in one, two, or three dimensions. |

| Reaction Conditions (Solvent, Temperature) | Solvothermal and hydrothermal synthesis methods are commonly used. d-nb.infomdpi.com The choice of solvent can influence solubility and may even lead to solvent molecules participating in coordination, potentially blocking sites that would otherwise be used for network extension. Temperature can affect reaction kinetics and the thermodynamic stability of different possible products. |

| pH and Ligand Protonation State | As discussed previously, the degree of ligand deprotonation determines its coordinating ability. Incomplete deprotonation might lead to fewer available binding sites, favoring the formation of discrete or lower-dimensional structures. youtube.com |

Construction of Extended Metal-Organic Frameworks (MOFs)

The true potential of 3,5-diphosphonobenzoic acid as a building block is realized in the construction of three-dimensional, extended metal-organic frameworks (MOFs). acs.org These materials are a class of crystalline porous solids with potential applications in areas like gas storage and catalysis. acs.orgd-nb.info

The synthesis of a copper-based MOF with the formula Cu₅[(O₃P)₂-C₆H₃-CO₂]₂(H₂O)₆ illustrates the successful use of this ligand to create a 3D network. acs.org This framework was synthesized using a hydrothermal method, reacting the ligand with a copper(II) nitrate (B79036) salt. acs.org

The structure of this MOF is characterized by inorganic columns running along one of the crystallographic axes. acs.org These columns are built from two distinct copper-oxygen building units: a Cu₂O₈ dimer and a Cu₃O₁₂ unit. acs.org The 3,5-diphosphonobenzoic acid ligand acts as the crucial linker that connects these inorganic columns, with the phosphonate groups bridging three separate copper atoms and the carboxylate group also participating in the coordination. acs.org This high degree of connectivity, afforded by the trifunctional nature of the ligand, is what enables the formation of a robust 3D framework instead of a lower-dimensional structure. acs.org

3,5-Diphosphonobenzoic Acid as a Rigid Heterotrifunctional Building Block for MOF Design

3,5-Diphosphonobenzoic acid (H₅dpb) is a unique building block for the design of metal-organic frameworks due to its rigid structure and the presence of three distinct coordinating functionalities: two phosphonate groups and one carboxylate group. acs.orgfigshare.comsdbindex.comacs.orgtandfonline.comcnrs.frcnrs.fr This heterotrifunctional nature allows for a high degree of control over the resulting framework's connectivity and dimensionality. The direct attachment of the phosphonate and carboxylate groups to the benzene ring limits the conformational freedom of the molecule, classifying it as a rigid linker. acs.org This rigidity is a desirable trait in the construction of predictable and robust MOF architectures.

The synthesis of 3,5-diphosphonobenzoic acid can be achieved in a straightforward three-step process starting from the commercially available 3,5-dibromobenzoic acid. acs.org This involves an initial esterification, followed by a nickel-assisted Arbuzov reaction to introduce the two phosphonate groups, and finally, a simultaneous hydrolysis of the phosphonic and carboxylic ester groups. acs.org

The utility of H₅dpb as a building block has been demonstrated through the hydrothermal synthesis of a copper-based MOF, Cu₅[(O₃P)₂-C₆H₃-CO₂]₂(H₂O)₆. acs.orgfigshare.com In this structure, the deprotonated 3,5-diphosphonobenzoate ligand (dpb⁵⁻) links copper centers, forming inorganic columns that are separated by the organic components. acs.orgfigshare.com This exemplifies the capability of this linker to generate extended, well-defined structures.

Another notable example is a water-stable cadmium-based MOF, [Cd₂(Hdpb)(H₂O)₃]. researchgate.netresearchgate.net In this framework, the cadmium ions are connected by both the phosphonate and carboxylate groups of the ligand, creating one-dimensional chains that are further linked into a three-dimensional network. researchgate.netresearchgate.net The distinct coordination preferences of the phosphonate and carboxylate groups towards different metal ions make 3,5-diphosphonobenzoic acid a prime candidate for the rational design of complex, multifunctional MOFs.

Strategies for Tailoring MOF Topology and Porosity

The topology and porosity of MOFs are critical determinants of their functional properties, such as gas storage, separation, and catalysis. The use of 3,5-diphosphonobenzoic acid as a building block offers several strategies for tailoring these characteristics. The inherent rigidity of the linker provides a foundational level of predictability in the resulting framework.

One key strategy lies in the choice of the metal ion. Different metal ions exhibit distinct coordination preferences and geometries, which directly influence the connectivity and, consequently, the topology of the resulting MOF. For instance, the reaction of H₅dpb with copper(II) under hydrothermal conditions leads to a structure with inorganic columns, while its reaction with cadmium(II) produces a 3D network built from 1D chains. acs.orgfigshare.comresearchgate.netresearchgate.net

The inherent functionality of the linker itself can also be leveraged. The presence of both phosphonate and carboxylate groups allows for the potential for post-synthetic modification, where additional functional groups can be grafted onto the framework to fine-tune its surface properties and pore environment.

Mixed-Ligand Coordination Frameworks Utilizing 3,5-Diphosphonobenzoic Acid and Co-ligands

A powerful strategy for expanding the structural diversity and tuning the properties of MOFs is the use of mixed-ligand systems. This approach involves the incorporation of a secondary organic linker, or co-ligand, in addition to the primary building block. The introduction of co-ligands with different lengths, geometries, and functionalities can lead to the formation of frameworks with novel topologies and modified pore sizes that are not accessible with a single linker.

In the context of 3,5-diphosphonobenzoic acid, the use of N-containing co-ligands has proven to be an effective method for constructing mixed-ligand coordination frameworks. For example, the combination of H₅dpb with the linear N-donor ligand 4,4'-bipyridine (B149096) (bpy) in the presence of cobalt(II) has resulted in a three-dimensional framework with the formula [Co(H₂O)Co₂(H₂L²)₂(4,4'-bpy)₃]n (where H₅L² = 3,5-Diphosphonobenzoic acid). researchgate.net The structure of this mixed-ligand MOF is significantly different from those formed with H₅dpb alone, demonstrating the profound impact of the co-ligand on the final architecture.

The rationale behind using co-ligands is to introduce additional connectivity points and to modulate the coordination environment of the metal centers. The co-ligand can bridge metal centers that are not linked by the primary ligand, leading to higher-dimensional frameworks. The choice of the co-ligand, in terms of its length and flexibility, plays a crucial role in determining the final structure.

Heterometallic and Uranyl Coordination Compounds

The versatile coordinating ability of 3,5-diphosphonobenzoic acid extends to the formation of complex structures involving multiple types of metal ions, including f-block elements like lanthanides and actinides. The distinct affinities of the phosphonate and carboxylate groups for different metal ions can be exploited to direct the assembly of heterometallic frameworks.

Integration of Lanthanides and Actinides

The incorporation of lanthanide and actinide ions into MOFs is of significant interest due to the unique photoluminescent and catalytic properties these elements can impart. The phosphonate groups of 3,5-diphosphonobenzoic acid show a strong affinity for hard Lewis acidic ions like those of the lanthanides and actinides, making it an excellent candidate for constructing f-block-containing frameworks.

Research has demonstrated the successful construction of uranyl-organic hybrids using 3,5-diphosphonobenzoic acid. researchgate.netfigshare.com In these compounds, the uranyl (UO₂²⁺) ions are coordinated by the phosphonate groups, forming the primary structural motifs. For example, a series of uranyl-organic hybrids, including (H₃O)[(UO₂)₅(H₂O)₄(H₃DPB)₂(H₂DPB)(HDPB)]·2H₂O, have been synthesized and structurally characterized. researchgate.net

While direct structural reports of lanthanide-based MOFs solely from 3,5-diphosphonobenzoic acid are less common, the broader field of lanthanide phosphonate coordination polymers suggests the high potential for such systems. researchgate.net The strong coordination of phosphonate groups to lanthanide ions is well-established, and the additional carboxylate functionality of H₅dpb provides a means to link these lanthanide-phosphonate units into higher-dimensional structures.

pH and Heterometal Ion Effects on Framework Construction

The synthesis of MOFs is often highly sensitive to reaction conditions, with pH being a particularly critical parameter. The pH of the reaction medium directly influences the deprotonation state of the organic linker, which in turn affects its coordination behavior. For a polyprotic acid like 3,5-diphosphonobenzoic acid, with multiple pKa values associated with its phosphonic and carboxylic acid groups, pH control is essential for targeting specific framework structures. acs.org

Studies on metal phosphonate systems have shown that the structure of the resulting framework can be highly dependent on the pH of the reaction medium. mdpi.comnih.gov At different pH values, different coordination modes of the phosphonate and carboxylate groups become favorable, leading to the formation of distinct framework topologies. For instance, in zirconium phosphonate systems, variations in pH have been shown to alter the dimensionality of the resulting framework. mdpi.com

The introduction of a second metal ion (a heterometal) into the reaction system further expands the structural possibilities. The differing coordination preferences of the phosphonate and carboxylate groups for different metal ions can be exploited to create ordered bimetallic frameworks. For example, in heterometallic uranyl compounds containing 3,5-diphosphonobenzoic acid and a transition metal like zinc or cobalt, the uranyl ions may preferentially coordinate to the phosphonate groups, while the transition metal coordinates to the carboxylate. researchgate.net This selective coordination can lead to highly complex and functional materials. An example of such a heterometallic framework is Zn(bipy)(UO₂)(MPDP), where MPDP is an in situ generated carboxyphosphonate ligand derived from H₅dpb. researchgate.net

Supramolecular Chemistry and Crystal Engineering with 3,5 Diphosphonobenzoic Acid Derivatives

Role of Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding plays a pivotal role in dictating the crystalline architecture of materials derived from 3,5-diphosphonobenzoic acid. The phosphonic acid and carboxylic acid moieties are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable supramolecular synthons. These interactions can guide the assembly of molecules into specific one-, two-, or three-dimensional arrangements.

Extended hydrogen-bonding networks can also influence the properties of the resulting materials. For example, in certain enzyme systems, an extended hydrogen bond network is coupled to the pyridinyl nitrogen of pyridoxal (B1214274) 5'-phosphate, influencing the cofactor's electrophilicity and affecting the rates of catalysis. nih.gov This highlights the potential for designing materials with specific functional properties by carefully engineering the hydrogen bonding networks within the crystal structure.

Investigation of Non-Covalent Interactions within Supramolecular Assemblies

Weak Intermolecular Forces

The interplay of these various non-covalent interactions is complex and often cooperative. The final crystal structure is a result of a delicate balance between these attractive and repulsive forces, and understanding their individual contributions is key to predicting and controlling the self-assembly process.

Crystal Engineering Principles for Designing Targeted Architectures

Crystal engineering provides a powerful framework for the rational design of solid-state materials with desired properties. dariobraga.it By understanding and controlling intermolecular interactions, it is possible to guide the assembly of molecular building blocks into predetermined architectures. 3,5-Diphosphonobenzoic acid, with its well-defined geometry and multiple functional groups, is an excellent candidate for the application of crystal engineering principles.

The key to designing targeted architectures lies in the predictable nature of the supramolecular synthons formed by the functional groups of the molecule. The phosphonic acid and carboxylic acid groups can participate in a variety of robust hydrogen-bonding motifs. By selecting appropriate co-formers or metal ions, it is possible to direct the formation of specific synthons and, consequently, control the dimensionality and topology of the resulting framework.

For instance, the reaction of phosphonocarboxylic acids with different metal ions under varying conditions can lead to the formation of metal-organic frameworks (MOFs) with diverse structures and properties. irowater.com The choice of metal ion, with its specific coordination preferences, and the reaction conditions, such as solvent and temperature, can influence the final structure. escholarship.org This approach allows for the systematic design of materials with tailored pore sizes, shapes, and functionalities for applications in areas such as gas storage, catalysis, and drug delivery. acs.orgnih.gov

Host-Guest Chemistry within Frameworks Derived from 3,5-Diphosphonobenzoic Acid

The porous nature of many frameworks constructed from 3,5-diphosphonobenzoic acid and its derivatives makes them promising candidates for host-guest chemistry. nih.gov The cavities and channels within these frameworks can accommodate a variety of guest molecules, leading to applications in molecular recognition, separation, and sensing.

The design of these host-guest systems relies on the principles of molecular recognition, where the size, shape, and chemical functionality of the host's cavity are tailored to selectively bind specific guest molecules. The functional groups lining the pores of the framework, such as the phosphonic and carboxylic acid groups of the 3,5-diphosphonobenzoic acid linker, can provide specific binding sites for guest molecules through hydrogen bonding or other non-covalent interactions.

For example, metal-organic frameworks with accessible coordination sites or functionalized linkers can exhibit selective adsorption of small molecules. researchgate.net The incorporation of specific recognition sites within the framework can lead to highly selective sensors for detecting particular analytes. nih.gov Furthermore, the ability to encapsulate drug molecules within the pores of biocompatible MOFs opens up possibilities for controlled drug delivery applications. nih.gov

Advanced Material Applications Derived from 3,5 Diphosphonobenzoic Acid Frameworks

Proton Conductive Materials

Metal-Organic Frameworks (MOFs) built with ligands like 3,5-diphosphonobenzoic acid are promising candidates for proton-conductive materials, crucial for technologies such as proton-exchange membrane fuel cells (PEMFCs). chemrxiv.org The inherent porosity and the ability to introduce acidic functional groups into the MOF structure are key to their proton-conducting capabilities. acs.org

Mechanisms of Proton Transfer in MOFs

The transfer of protons through MOFs primarily occurs via two mechanisms: the Grotthuss mechanism and the vehicle mechanism. chemrxiv.orgsemanticscholar.org

Grotthuss Mechanism: This mechanism involves proton hopping along a hydrogen-bonded network. In the context of MOFs, this network is often formed by water molecules adsorbed within the pores, as well as by the acidic functional groups of the organic linkers, such as the phosphonate (B1237965) groups in 3,5-diphosphonobenzoic acid. chemrxiv.orgsemanticscholar.org The activation energy for the Grotthuss mechanism is typically low, in the range of 0.1–0.4 eV. chemrxiv.orgsemanticscholar.orgscispace.com The crystalline nature of MOFs allows for the detailed structural analysis of these hydrogen-bonding pathways, providing insights into the conduction process. scispace.com For instance, in a phosphonate-based MOF, ordered water molecules in the interlayer can create a facile proton conduction pathway. scispace.com

Vehicle Mechanism: In this mechanism, protons are transported by diffusing carrier molecules, such as hydronium ions (H₃O⁺) or other protonated species. chemrxiv.orgacs.org This mechanism is more prevalent under low humidity conditions where continuous hydrogen-bonded networks are not well-established. acs.org The activation energy for the vehicle mechanism is generally higher than 0.4 eV. chemrxiv.orgacs.org

A study on a cadmium-based MOF synthesized with 3,5-diphosphonobenzoic acid (H₅dpb) highlighted the presence of hydrogen bond networks within its 3D structure, which are favorable for proton transfer. researchgate.net This material, [Cd₂(Hdpb)(H₂O)₃], achieved a maximum proton conductivity of 2.97 × 10⁻³ S cm⁻¹ at 338 K and 98% relative humidity (RH). rsc.org

Influencing Factors on Proton Conductivity (e.g., humidity, temperature, structural water)

Several factors significantly influence the proton conductivity of MOFs derived from 3,5-diphosphonobenzoic acid and similar phosphonate-based linkers.

Humidity: Relative humidity (RH) is a critical factor. nih.govosti.gov Generally, proton conductivity increases with increasing RH. chemrxiv.orgnih.gov This is because water molecules fill the pores of the MOF, forming extensive hydrogen-bonded networks that facilitate proton transport via the Grotthuss mechanism. acs.orgnih.gov At low RH, the number of water molecules is insufficient to form continuous pathways, leading to lower conductivity that relies on the less efficient vehicle mechanism. acs.org Some MOFs exhibit a dramatic switching of proton conductivity with changes in humidity. rsc.org

Temperature: Proton conductivity is also temperature-dependent, typically increasing with a rise in temperature. chemrxiv.orgosti.gov This relationship can be described by the Arrhenius equation, and the activation energy calculated from this data helps to elucidate the dominant proton transfer mechanism. semanticscholar.org For example, in a series of phosphonate-based MOFs, the proton conductivity was observed to increase with temperature at a constant RH of 98%. chemrxiv.org

Structural Water and Functional Groups: The presence of coordinated and guest water molecules within the MOF structure plays a vital role in forming hydrogen-bonding networks. chemrxiv.orgresearchgate.net The acidic phosphonate groups of the 3,5-diphosphonobenzoic acid ligand can act as proton sources and participate in these networks, enhancing conductivity. acs.orgsoton.ac.uknih.gov The arrangement and accessibility of these functional groups are crucial for efficient proton transport. osti.gov

| MOF System | Max. Proton Conductivity (S cm⁻¹) | Conditions | Reference |

| [Cd₂(Hdpb)(H₂O)₃] | 2.97 × 10⁻³ | 338 K, 98% RH | rsc.org |

| Co-MOF-74 (single crystal) | 1.23 × 10⁻⁴ | 25 °C, 90% RH | nih.gov |

| ICR-11 (phosphinate MOF) | 4.26 × 10⁻⁴ | 350 K, 100% RH | semanticscholar.org |

| PCMOF-3 | 3.5 × 10⁻⁵ | 25 °C, 98% RH | scispace.com |

| BAM-1 | 4.9 × 10⁻⁵ | 90 °C, 98% RH | chemrxiv.org |

| BAM-2 | 4.4 × 10⁻⁵ | 90 °C, 98% RH | chemrxiv.org |

| BAM-3 | 1.4 × 10⁻⁵ | 50 °C, 98% RH | chemrxiv.org |

Sensing Platforms

Luminescent metal-organic frameworks (LMOFs) are a fascinating subclass of MOFs that are being extensively explored for chemical sensing applications due to their high sensitivity, selectivity, and rapid response times. mdpi.combohrium.com Frameworks based on 3,5-diphosphonobenzoic acid can be designed to create highly effective luminescent sensors for various analytes.

Development of Luminescent Sensors for Metal Ions (e.g., Cu²⁺, Al³⁺, Fe³⁺)

The detection of heavy and transition metal ions is crucial due to their environmental and biological significance. rsc.org LMOFs can be engineered to selectively detect specific metal ions. For instance, a Cd-MOF has been shown to be a potential sensor for metal ions like Al³⁺ and Fe³⁺. researchgate.net The sensing mechanism often involves the interaction of the metal ion with the framework, leading to a change in the luminescent properties of the MOF. rsc.org

Research has demonstrated that Zn-based MOFs can be highly selective and sensitive fluorescent sensors for Fe³⁺ ions, operating through a luminescence quenching mechanism. scirp.org Similarly, Eu³⁺-doped MOFs have been developed for the detection of Cu²⁺ and Fe³⁺/Fe²⁺ ions, where the luminescence of the lanthanide ion is quenched upon interaction with the target metal ion. nih.gov

Sensing Applications for Small Molecules (e.g., pyridine)

Beyond metal ions, LMOFs can also be designed to detect small organic molecules. A notable example is a dual-functional Cd-MOF synthesized from 3,5-diphosphonobenzoic acid, which not only exhibits high proton conductivity but also serves as a selective fluorescent probe for pyridine (B92270). researchgate.netrsc.org This bifunctional material has a detection limit for pyridine as low as 1.0 × 10⁻⁶ M. researchgate.netrsc.org The ability to detect such molecules is important for environmental monitoring and industrial process control.

Mechanisms of Luminescence Quenching or Enhancement

The response of an LMOF sensor is typically observed as either a quenching (decrease) or an enhancement (increase) of its luminescence intensity upon interaction with an analyte. mdpi.com

Luminescence Quenching: This is a common sensing mechanism and can occur through several pathways:

Competitive Absorption: The analyte absorbs the excitation energy that would otherwise excite the luminescent framework, leading to a decrease in emission. scirp.orgmdpi.com This has been observed in the sensing of MnO₄⁻ by an In-MOF. mdpi.com

Photoinduced Electron Transfer: An electron can be transferred from the excited state of the MOF to the analyte, or vice versa, resulting in a non-radiative decay pathway and quenching of the luminescence. mdpi.com

Framework Collapse: The interaction with the analyte may lead to the collapse of the MOF structure, destroying its luminescent properties. rsc.org

Weak Interactions: Even weak interactions between the analyte and the framework can be sufficient to perturb the electronic structure of the luminescent centers and cause quenching. rsc.org

Luminescence Enhancement: In some cases, the interaction with an analyte can lead to an increase in luminescence. This can happen if the analyte restricts vibrational modes within the framework that are responsible for non-radiative decay. For example, the presence of F⁻ ions can enhance the luminescence of a Tb-MOF by strengthening hydrogen bonds and reducing the quenching effect of OH bond stretching. mdpi.com Another mechanism involves the analyte displacing solvent molecules that were quenching the luminescence.

The specific mechanism at play depends on the electronic properties of both the LMOF and the analyte, as well as the nature of their interaction. mdpi.com

Catalysis in Hybrid Materials

Reaction Mechanisms and Substrate Selectivity Studies

The catalytic efficacy of materials derived from 3,5-diphosphonobenzoic acid frameworks is deeply rooted in their unique structural and electronic properties. The elucidation of reaction mechanisms and the study of substrate selectivity are crucial for optimizing catalyst design and expanding their application in advanced chemical transformations. Research in this area has focused on understanding the roles of the metal centers, the organic linker, and the porous nature of the framework in facilitating catalytic cycles.

A notable example of catalysis by a 3,5-diphosphonobenzoic acid-based framework is the use of a cadmium-based metal-organic framework (MOF), [Cd2(Hdpb)(H2O)3] (where H5dpb stands for 3,5-diphosphonobenzoic acid), as a heterogeneous catalyst in the Knoevenagel condensation reaction. researchgate.netresearchgate.net This reaction, which involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, serves as a valuable model for understanding the catalytic behavior of these materials.

The proposed mechanism for the Knoevenagel condensation catalyzed by such MOFs generally involves a bifunctional pathway, leveraging both the acidic and basic sites within the framework. The metal nodes, in this case, Cadmium(II) ions, are postulated to function as Lewis acid sites. nih.gov These sites activate the carbonyl group of the aldehyde substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Simultaneously, a basic site is required to deprotonate the active methylene compound, generating a carbanion. In the framework of [Cd2(Hdpb)(H2O)3], the phosphonate groups of the 3,5-diphosphonobenzoic acid linker, along with coordinated water molecules, can act as Brønsted basic sites, facilitating the removal of a proton from the active methylene compound. nih.gov The concerted action of these Lewis acidic and Brønsted basic sites within the porous structure of the MOF creates a microenvironment conducive to the catalytic reaction.

The general steps of the proposed reaction mechanism are as follows:

Activation of the Carbonyl Substrate: The aldehyde substrate coordinates to the Lewis acidic Cd(II) center, leading to the polarization of the C=O bond.

Formation of the Carbanion: The active methylene compound is deprotonated by a basic site on the framework, likely a phosphonate oxygen atom, to form a nucleophilic carbanion.

Carbon-Carbon Bond Formation: The generated carbanion attacks the activated carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

Dehydration and Product Release: The intermediate undergoes dehydration, facilitated by the acidic and basic sites, to yield the final α,β-unsaturated product. The product then desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Substrate selectivity studies are critical for evaluating the versatility and limitations of a catalyst. In the context of 3,5-diphosphonobenzoic acid-based frameworks, selectivity is influenced by several factors, including the electronic nature of the substrates and steric hindrance.

For the Knoevenagel condensation, the reaction is sensitive to the electronic properties of the aromatic aldehyde. Aldehydes bearing electron-withdrawing groups tend to exhibit higher reaction rates due to the increased electrophilicity of the carbonyl carbon. Conversely, aldehydes with electron-donating groups are generally less reactive. The steric bulk of the substituents on the aldehyde can also impact the reaction efficiency, with larger groups potentially hindering access to the catalytic sites within the MOF pores.

The choice of the active methylene compound also plays a significant role in substrate selectivity. Compounds with higher acidity, such as malononitrile, are typically more reactive than less acidic counterparts like ethyl cyanoacetate, as they are more readily deprotonated to form the requisite carbanion.

The following tables present representative data on the catalytic performance and substrate selectivity for a Knoevenagel condensation reaction catalyzed by a hypothetical 3,5-diphosphonobenzoic acid-based MOF.

Table 1: Knoevenagel Condensation of Various Aldehydes with Malononitrile

| Aldehyde | Substituent | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Benzaldehyde | -H | 2 | 98 | >99 |

| 4-Nitrobenzaldehyde | -NO2 | 1 | >99 | >99 |

| 4-Chlorobenzaldehyde | -Cl | 1.5 | 99 | >99 |

| 4-Methylbenzaldehyde | -CH3 | 3 | 92 | >99 |

| 4-Methoxybenzaldehyde | -OCH3 | 4 | 85 | >99 |

Table 2: Knoevenagel Condensation of Benzaldehyde with Different Active Methylene Compounds

| Active Methylene Compound | pKa | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Malononitrile | 11.2 | 2 | 98 | >99 |

| Ethyl Cyanoacetate | 13.1 | 5 | 90 | >99 |

| Diethyl Malonate | 16.4 | 12 | 65 | >99 |

The high selectivity observed in these reactions underscores the well-defined nature of the active sites within the crystalline framework of the MOF. The ordered porous structure can also contribute to selectivity by imposing size and shape constraints on the substrates and transition states, a feature characteristic of many MOF-catalyzed reactions. researchgate.net

Theoretical and Computational Investigations of 3,5 Diphosphonobenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3,5-diphosphonobenzoic acid, DFT calculations are instrumental in elucidating its fundamental chemical properties.

DFT calculations can provide a detailed picture of the bonding within the 3,5-diphosphonobenzoic acid molecule. By optimizing the molecular geometry, key structural parameters such as bond lengths and angles can be determined. For instance, the calculated bond lengths in the aromatic ring and the phosphonate (B1237965) and carboxylate groups can offer insights into the effects of substituent groups on the benzene (B151609) ring.

The electronic properties, including the distribution of electron density, can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's reactivity and its potential as an electron donor or acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic excitation properties.

Table 1: Representative DFT-Calculated Properties for Aromatic Phosphonic Acids

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, indicating the propensity to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are representative examples based on DFT calculations for similar aromatic phosphonic acids and are intended for illustrative purposes.

DFT calculations are also a powerful tool for predicting various spectroscopic properties of 3,5-diphosphonobenzoic acid, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs. This is crucial for understanding its photophysical properties and potential applications in areas like dye-sensitized solar cells. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated using DFT. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of the P-O and C=O bonds. These theoretical spectra can aid in the interpretation of experimental spectra, allowing for a more detailed structural analysis. ucl.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior and Host-Guest Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of how the system evolves. For 3,5-diphosphonobenzoic acid, MD simulations can be used to study its behavior in different environments, such as in solution or at an interface. tandfonline.commdpi.com

These simulations can reveal how the molecule interacts with solvent molecules, how it aggregates, and its conformational flexibility. Furthermore, MD is a valuable tool for studying host-guest interactions. tandfonline.com By simulating 3,5-diphosphonobenzoic acid in the presence of a host molecule, such as a cyclodextrin (B1172386) or a metal-organic framework, the binding process, the stability of the resulting complex, and the nature of the intermolecular forces involved can be investigated. acs.orgthno.org

Computational Approaches to Understand Structure-Property Relationships

Computational chemistry provides a framework for establishing clear relationships between the molecular structure of 3,5-diphosphonobenzoic acid and its macroscopic properties. By systematically modifying the structure in silico—for example, by changing the functional groups or their positions—and then calculating the resulting properties, a structure-property relationship can be developed. spbu.ru

Predictive Modeling for Novel Framework Design and Functionality

The insights gained from DFT and MD simulations can be used to develop predictive models for the design of new materials based on 3,5-diphosphonobenzoic acid. In the field of MOFs, for example, computational screening can be used to predict which metal ions will form stable and porous frameworks with this linker. nih.govbohrium.com

Machine learning models, trained on data from computational simulations and experimental results, can accelerate the discovery of new frameworks with desired functionalities. researchgate.net These models can predict properties such as gas uptake, selectivity, and catalytic activity based on the chemical features of the building blocks. By leveraging predictive modeling, the design-synthesis-testing cycle for new materials can be significantly shortened, enabling the more rapid development of novel functional materials based on 3,5-diphosphonobenzoic acid. arxiv.org

Advanced Characterization Methodologies for 3,5 Diphosphonobenzoic Acid Derivatives

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Elucidation

The process involves irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular and supramolecular structure.

A notable example is the characterization of a copper-based MOF, Cu₅[(O₃P)₂-C₆H₃-CO₂]₂(H₂O)₆, synthesized using 3,5-diphosphonobenzoic acid. SCXRD analysis revealed a structure composed of inorganic columns of copper ions that are bridged by the organic linkers, running along the c-axis. Such detailed structural information is crucial for understanding the material's properties and for rational design of new frameworks with desired functionalities.

Below is a representative table of crystallographic data that can be obtained from an SCXRD experiment on a hypothetical copper-based MOF derivative of 3,5-diphosphonobenzoic acid.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆Cu₅O₂₂P₄ |

| Formula Weight | 1177.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.234(5) |

| b (Å) | 15.678(7) |

| c (Å) | 12.456(6) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1887(1) |

| Z | 2 |

| Density (calculated) | 2.074 g/cm³ |

This table is illustrative and represents typical data obtained from SCXRD analysis of a metal-organic framework.

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structural Analysis

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for confirming the phase purity of the bulk, polycrystalline sample. This is a critical step as the properties of a material are dependent on its bulk characteristics. The PXRD pattern is a fingerprint of a crystalline solid, and by comparing the experimental pattern of a synthesized sample to a simulated pattern generated from SCXRD data, one can verify that the bulk material consists of a single, desired phase.

The technique involves directing X-rays at a powdered sample and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The presence of sharp, well-defined peaks indicates a crystalline material. Any discrepancies between the experimental and simulated patterns, such as the presence of additional peaks, would suggest the existence of impurities or other crystalline phases. PXRD is also used to study structural transformations that may occur in response to external stimuli such as temperature, pressure, or the introduction of guest molecules. For lanthanide-based MOFs, PXRD is routinely used to confirm that a series of compounds with different lanthanide ions are isostructural. nih.govresearchgate.netscience-and-fun.deresearchgate.net

A representative PXRD pattern for a lanthanide-based MOF derived from a phosphonobenzoic acid ligand would show characteristic peaks at specific 2θ values, confirming its crystalline nature and phase.

| 2θ (°) (Cu Kα) | Relative Intensity (%) |

| 8.5 | 100 |

| 10.2 | 45 |

| 12.8 | 60 |

| 15.1 | 30 |

| 17.0 | 85 |

| 20.5 | 50 |

| 25.6 | 70 |

This table presents a hypothetical PXRD peak list for a derivative of 3,5-diphosphonobenzoic acid, illustrating how PXRD data is presented.

Spectroscopic Techniques for Structural and Interactional Analysis

Spectroscopic methods provide valuable information about the chemical bonding, electronic structure, and optical properties of 3,5-diphosphonobenzoic acid derivatives.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for probing the coordination of the ligand to metal centers. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

In the context of 3,5-diphosphonobenzoic acid derivatives, FT-IR spectra can confirm the presence of the phosphonate (B1237965) (P-O and P=O stretches) and carboxylate (C=O and C-O stretches) groups. Upon coordination to a metal ion, the vibrational frequencies of these groups will shift, providing direct evidence of bonding. For instance, a shift in the P=O stretching frequency to a lower wavenumber is indicative of coordination of the phosphonate oxygen to the metal center. Similarly, changes in the symmetric and asymmetric stretching vibrations of the carboxylate group can elucidate its coordination mode (e.g., monodentate, bidentate bridging). The region between 400-600 cm⁻¹ often contains bands corresponding to metal-oxygen (M-O) vibrations, further confirming the formation of the coordination complex. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comment |

| O-H stretch (carboxylic acid) | 3400-2400 (broad) | Disappears or shifts upon deprotonation and coordination. |

| C=O stretch (carboxylic acid) | 1720-1680 | Shifts to lower frequency upon coordination. |

| C=C stretch (aromatic) | 1600-1450 | Characteristic of the benzene (B151609) ring. |

| P=O stretch (phosphonate) | 1250-1100 | Shifts to lower frequency upon coordination. |

| P-O-C stretch | 1050-950 | Characteristic of the phosphonate ester or acid. |

| M-O stretch | 600-400 | Indicates metal-ligand bond formation. |

This table provides typical FT-IR absorption ranges for functional groups in 3,5-diphosphonobenzoic acid and its metal complexes.

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. For derivatives of 3,5-diphosphonobenzoic acid, multinuclear NMR studies provide a wealth of information.

¹H NMR provides information on the number and environment of protons in the molecule. The aromatic protons of the benzene ring will show characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern.

¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the carbons attached to the phosphonate groups are particularly informative.

³¹P NMR is especially useful for phosphorus-containing compounds. huji.ac.il 3,5-Diphosphonobenzoic acid will exhibit a signal in the ³¹P NMR spectrum, and its chemical shift will be sensitive to its chemical environment, including protonation state and coordination to a metal center. huji.ac.iloxinst.com The coupling between phosphorus and adjacent protons or carbons can also provide valuable structural information. researchgate.net

| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment |

| ¹H | 10.0 - 13.0 | Carboxylic acid proton |

| 7.5 - 8.5 | Aromatic protons | |

| ¹³C | 165 - 175 | Carboxylic acid carbon |

| 120 - 150 | Aromatic carbons | |

| ³¹P | 10 - 30 | Phosphonic acid phosphorus |

This table presents illustrative NMR chemical shift ranges for 3,5-diphosphonobenzoic acid.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For derivatives of 3,5-diphosphonobenzoic acid, the absorption spectrum is typically dominated by π-π* transitions within the aromatic ring. Coordination to a metal ion can influence these transitions, leading to shifts in the absorption maxima.

Luminescence spectroscopy is particularly relevant for derivatives involving lanthanide ions. In these systems, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govresearchgate.netvscht.cz This process, known as the antenna effect, can result in highly luminescent materials. The excitation spectrum can confirm the energy transfer from the ligand to the metal, while the emission spectrum reveals the characteristic sharp emission lines of the lanthanide ion (e.g., red for Eu³⁺, green for Tb³⁺). The luminescent properties of these materials make them promising candidates for applications in sensing, as the emission can be quenched or enhanced in the presence of specific analytes. researchgate.netresearchgate.netresearchgate.net

| Property | Typical Wavelength (nm) | Description |

| Absorption (λ_max) | 280 - 320 | π-π* transitions of the aromatic ligand. |

| Excitation (λ_ex) | 300 - 350 | Corresponds to ligand absorption for sensitized emission. |

| Emission (λ_em) | 545 (Tb³⁺), 615 (Eu³⁺) | Characteristic sharp emission from the lanthanide ion. |

This table illustrates typical UV-Visible and luminescence data for a lanthanide-based MOF with a phosphonobenzoic acid ligand.

Thermal Analysis (e.g., Thermogravimetric Analysis for Framework Stability)

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature. For MOFs derived from 3,5-diphosphonobenzoic acid, TGA is crucial for assessing their stability and for determining the temperature range in which they are stable.

A typical TGA curve for a MOF shows an initial weight loss at lower temperatures (below ~150 °C), corresponding to the removal of guest solvent molecules (e.g., water, DMF) from the pores. nih.govvscht.cz This is followed by a plateau where the framework is stable. At higher temperatures, a significant weight loss occurs, which corresponds to the decomposition of the organic linker and the collapse of the framework structure. nih.gov The temperature at which this decomposition begins is a measure of the thermal stability of the MOF. The final residual mass at the end of the experiment typically corresponds to the formation of a stable metal oxide. nih.govepa.gov

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 25 - 150 | 5 - 15 | Loss of guest solvent molecules (e.g., H₂O, DMF). |

| 150 - 400 | < 2 | Stable framework. |

| > 400 | 40 - 60 | Decomposition of the 3,5-diphosphonobenzoic acid linker. |

This table provides a representative TGA data summary for a hypothetical MOF derived from 3,5-diphosphonobenzoic acid.

Gas Sorption Analysis (e.g., BET, Pore Size Distribution) for Porosity Characterization

Gas sorption analysis is a fundamental technique for characterizing the porosity of metal-organic frameworks. By measuring the amount of gas adsorbed onto a material at a specific temperature and pressure, critical parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be determined. These properties are paramount for applications in gas storage and separation. acs.orgnih.govnih.govresearchgate.netnih.gov

Nitrogen adsorption-desorption isotherms at 77 K are commonly employed to assess the porosity of MOFs. The shape of the isotherm provides initial insights into the porous nature of the material. For instance, a type I isotherm is characteristic of microporous materials, which are often desirable for gas storage applications due to the enhanced adsorbent-adsorbate interactions within the small pores. nih.gov

While specific gas sorption data for MOFs synthesized directly from 3,5-diphosphonobenzoic acid is not extensively reported in the literature reviewed, studies on related phosphonate-based MOFs and other coordination polymers provide a framework for understanding their potential porosity. For example, a zinc phosphonate framework, [Zn2(H2PPB)(H2O)2]·xH2O, was found to be microporous, as confirmed by CO2 and H2O uptake measurements, although it did not adsorb N2 at 77 K. uhasselt.benih.gov This highlights that the choice of probe gas is critical in accurately characterizing the porosity of some phosphonate-based MOFs.

The BET method is the standard for calculating the specific surface area from the nitrogen adsorption data. nih.govresearchgate.netnih.gov However, for microporous materials like many MOFs, the application of the BET theory can be complex, and care must be taken in selecting the appropriate pressure range for the calculation to ensure the physical meaning of the derived surface area. researchgate.net

The pore size distribution, often calculated using methods like the Barrett-Joyner-Halenda (BJH) analysis from the desorption branch of the isotherm, reveals the range of pore sizes within the material. nih.gov This information is crucial for applications involving selective gas separation, where the pore dimensions are tailored to differentiate between gas molecules of varying sizes.

A summary of typical porosity data for a related copper-based MOF is presented in the interactive table below to illustrate the type of information obtained from gas sorption analysis.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| Cu/DPA-MOF | 28.2 | Not Reported |

| Cu/DPA-MOF/OP/CS hydrogel | 37.7 | Not Reported |

Data for a copper/dipicolinic acid-based MOF and its hydrogel composite, provided for illustrative purposes. nih.gov

Electrochemical Methods for Functional Property Characterization (e.g., Proton Conductivity Measurement)

Electrochemical methods, particularly electrochemical impedance spectroscopy (EIS), are powerful tools for evaluating the functional properties of materials, such as proton conductivity. This is especially relevant for phosphonate-based MOFs, as the phosphonic acid groups can facilitate proton transport, making them potential candidates for applications in proton exchange membranes for fuel cells. acs.orgugent.beuniupo.it

The proton conductivity of a material is determined by measuring its impedance over a range of frequencies. The resulting Nyquist plot can be modeled with an equivalent circuit to extract the resistance of the material, from which the conductivity can be calculated. These measurements are typically performed under controlled temperature and relative humidity (RH) conditions, as water molecules often play a crucial role in the proton conduction mechanism.

A study on a series of lanthanide phosphonate frameworks, including one synthesized with 3,5-diphosphonobenzoic acid (H5L2), investigated their proton conductivity. One of the compounds in this study exhibited a proton conductivity of 0.84 × 10⁻⁴ S cm⁻¹ at 50 °C and 95% relative humidity. acs.org This finding underscores the potential of 3,5-diphosphonobenzoic acid derivatives as proton-conducting materials. The presence of guest water molecules connected to the protonated phosphonate moieties and coordinated water molecules was identified as creating extended hydrogen-bonding networks that facilitate proton transport. acs.org

The table below summarizes the proton conductivity data for the aforementioned phosphonate-based MOF.

| Compound | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |

| Compound 1 (containing 3,5-diphosphonobenzoic acid) | 50 | 95 | 0.84 × 10⁻⁴ |

Data from a study on lanthanide phosphonate frameworks. acs.org

Electron Microscopy (e.g., SEM, TEM) for Morphology and Microstructure

Electron microscopy techniques, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are indispensable for visualizing the morphology and microstructure of MOF crystals. SEM provides high-resolution images of the sample surface, revealing details about crystal shape, size, and surface features. TEM, on the other hand, offers insights into the internal structure and can be used to visualize the porous network at the nanoscale.

The morphology of MOF particles can significantly influence their properties and performance in various applications. For instance, the crystal size and shape can affect the packing of the material in a device and the accessibility of the pores to guest molecules.

While specific SEM and TEM images for MOFs derived from 3,5-diphosphonobenzoic acid were not found in the reviewed literature, studies on related copper-based MOFs provide examples of the morphological characterization possible with these techniques. For a Cu/DPA-MOF (copper/dipicolinic acid-metal-organic framework), SEM and TEM images revealed nano-sized structures with a consistent morphology. nih.gov The interactive table below provides a general overview of the morphological features that can be characterized by electron microscopy.

| Technique | Information Obtained | Typical Observations for MOFs |

| SEM | Crystal size, shape, and surface morphology | Well-defined crystals (e.g., cubic, octahedral, rod-like), agglomerates of smaller crystallites, surface defects. |

| TEM | Internal structure, particle size and distribution | Lattice fringes indicating crystallinity, visualization of pore channels, distribution of nanoparticles. |

The combination of these advanced characterization methodologies provides a comprehensive understanding of the structure-property relationships in MOFs and coordination polymers derived from 3,5-diphosphonobenzoic acid. Such detailed characterization is essential for the rational design and optimization of these materials for targeted applications.

Future Research Directions and Translational Perspectives

Challenges and Opportunities in the Controlled Synthesis of 3,5-Diphosphonobenzoic Acid-Based Materials

The synthesis of materials using multifunctional ligands like 3,5-diphosphonobenzoic acid presents a complex challenge due to the competitive coordination of the different functional groups (phosphonate and carboxylate) with metal centers. A primary challenge is achieving precise control over the resulting topology and preventing the formation of undesired polymorphic phases. The reaction conditions, such as pH, temperature, solvent system, and the choice of metal precursor, all play a critical role in directing the self-assembly process.

Opportunities lie in leveraging this complexity to create novel structures that are not accessible with simpler ligands. The heterotrifunctional nature of 3,5-diphosphonobenzoic acid allows for the potential formation of intricate frameworks with unique pore environments and connectivity. A significant opportunity exists in developing synthetic protocols, possibly using modulators or structure-directing agents, to selectively favor the coordination of specific functional groups, thereby guiding the formation of a desired network structure. researchgate.net Overcoming the challenge of scaling up the synthesis from laboratory-scale batches to industrial production while maintaining phase purity and crystallinity is another crucial area for future work. mdpi.com

Table 1: Key Synthetic Parameters and Their Influence on Material Formation

| Parameter | Potential Influence on Synthesis | Research Opportunity |

| pH | Affects the deprotonation state of phosphonic and carboxylic acid groups, influencing coordination mode. | Systematic studies to map out phase diagrams as a function of pH to target specific framework topologies. |

| Solvent System | Influences ligand solubility and metal coordination geometry; can act as a template for pore formation. | Exploration of eutectic or ionic liquid systems to access novel phases and improve crystalline quality. |

| Temperature | Governs reaction kinetics and thermodynamic vs. kinetic product formation. | Use of microwave-assisted or sonochemical methods to accelerate synthesis and potentially isolate metastable structures. mdpi.com |

| Modulators | Compete with the ligand for coordination sites, influencing crystal growth and defect engineering. | Rational selection of modulators (e.g., monocarboxylic acids) to control particle size, morphology, and introduce beneficial defects. researchgate.net |

Exploration of Novel Metal-Ligand Combinations for Enhanced Functionality

While initial studies have explored combinations of phosphonobenzoic acids with transition metals like copper, zinc, and silver, a vast chemical space of potential metal-ligand combinations remains unexplored. figshare.comresearchgate.netresearchgate.net The future in this area lies in strategically pairing 3,5-diphosphonobenzoic acid with a wider array of metal ions to unlock novel functionalities.

Exploring combinations with lanthanide ions, for instance, could lead to materials with unique photoluminescent or magnetic properties. The phosphonate (B1237965) groups are particularly effective at sensitizing lanthanide emission, opening avenues for applications in sensing, bio-imaging, and anti-counterfeiting technologies. Similarly, the use of redox-active metals such as iron, manganese, or cobalt could yield MOFs with catalytic capabilities for a range of chemical transformations. The development of mixed-metal systems, where two or more different metal ions are incorporated into the same framework, presents another exciting frontier. This approach could create synergistic effects, leading to materials with enhanced catalytic activity or unique electronic properties that are not achievable with single-metal systems.

Integration of 3,5-Diphosphonobenzoic Acid Frameworks into Hybrid Composites and Devices

To translate the promising properties of 3,5-diphosphonobenzoic acid-based frameworks into practical applications, their integration into larger, more robust systems is essential. A significant research direction is the development of hybrid composites where the MOF is combined with other functional materials like polymers, carbon nanotubes, graphene, or metal oxides. mdpi.com Such composites can overcome the inherent brittleness of crystalline MOFs and enhance properties like mechanical stability, electrical conductivity, and processability.

For example, embedding 3,5-diphosphonobenzoic acid-based MOF particles into a polymer matrix could lead to the fabrication of high-performance mixed-matrix membranes for gas separation or water purification. nih.gov Another promising avenue is the synthesis of MOF-derived materials, where the framework is used as a template or precursor to create highly porous carbons or metal oxides with well-defined nanostructures. mdpi.com These derived materials could find applications in energy storage as electrode materials for batteries and supercapacitors. The direct growth of oriented thin films of these frameworks on conductive substrates is also a key step toward their integration into electronic devices such as chemical sensors and optoelectronic components.

Advanced In-Situ Characterization Techniques for Real-Time Mechanism Elucidation

A fundamental understanding of the nucleation and growth mechanisms of 3,5-diphosphonobenzoic acid-based materials is crucial for achieving controlled synthesis. Traditional post-synthesis characterization provides a static picture of the final product but offers limited insight into the dynamic self-assembly process. Future research will increasingly rely on advanced in-situ characterization techniques to monitor the formation of these materials in real time.

Techniques such as in-situ X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can provide real-time information on the evolution of crystalline phases and particle size during synthesis. In-situ spectroscopic methods, including Raman and Fourier-transform infrared (FTIR) spectroscopy, can track changes in the coordination environment of the ligand and metal centers. These experimental techniques, when coupled with computational modeling, will provide a comprehensive understanding of the reaction pathways, allowing researchers to identify key intermediates and transition states. This knowledge is indispensable for developing rational synthetic strategies to target specific structures with desired properties.

Development of Reticular Chemistry Strategies for Ultra-High Performance Materials

Reticular chemistry, the process of assembling molecular building blocks into predetermined network structures (topologies), offers a powerful strategy for the rational design of highly porous materials. nih.gov The rigid geometry and defined coordination vectors of 3,5-diphosphonobenzoic acid make it an excellent candidate for the application of reticular design principles.

A key future direction is the use of this ligand to construct isoreticular series of MOFs, where the underlying topology is maintained while the pore size and chemical functionality are systematically varied. mdpi.com This can be achieved by combining 3,5-diphosphonobenzoic acid with secondary organic linkers of varying lengths or functionalities. Such a strategy allows for the fine-tuning of pore dimensions and surface chemistry to optimize performance in applications like high-density gas storage (e.g., hydrogen and methane) or the selective capture of specific molecules. nih.gov The ultimate goal is to leverage the trifunctional nature of the ligand to design and synthesize ultra-porous, yet stable, frameworks with record-breaking surface areas and precisely engineered pore environments for targeted high-performance applications.

Table 2: Potential Reticular Chemistry Strategies and Target Applications

| Reticular Strategy | Description | Target Application |

| Isoreticular Expansion | Using longer secondary linkers to expand the framework and increase pore volume while maintaining the same network topology. mdpi.com | High-capacity methane (B114726) and hydrogen storage. |

| Functional Group Incorporation | Introducing functional groups (e.g., -NH2, -OH) onto secondary linkers to create specific binding sites within the pores. | Selective CO2 capture, catalysis. |

| Mixed-Ligand Approach | Combining 3,5-diphosphonobenzoic acid with other ligands of different geometries to create complex, multi-component frameworks. | Tunable separation of hydrocarbon mixtures. |

| Topological Guidance | Using reaction conditions to target specific, pre-defined network topologies with desired pore connectivity and channel dimensions. nih.gov | Molecular sieving and ion conduction. |

Computational-Experimental Feedback Loops for Accelerated Material Discovery

The traditional Edisonian approach to materials discovery is often slow and resource-intensive. The integration of computational modeling with experimental synthesis provides a powerful paradigm for accelerating the discovery of new, high-performance materials based on 3,5-diphosphonobenzoic acid. researchgate.net High-throughput computational screening (HTCS) can be employed to rapidly evaluate thousands of hypothetical MOF structures built from this ligand and various metal nodes. magtech.com.cnsioc-journal.cn

Future efforts will focus on creating robust computational-experimental feedback loops. In this approach, computational tools like density functional theory (DFT) and grand canonical Monte Carlo (GCMC) simulations are used to predict the structural, electronic, and adsorptive properties of hypothetical materials. nih.gov These predictions identify the most promising candidates for experimental synthesis. The synthesized materials are then thoroughly characterized, and the experimental data is fed back into the computational models to refine their accuracy and predictive power. This iterative cycle of prediction, synthesis, and characterization, often enhanced by machine learning algorithms, will significantly shorten the timeline for discovering and optimizing novel materials for specific applications, from carbon capture to catalysis. researchgate.netmagtech.com.cn

常见问题

Q. What are the established synthetic routes for 3,5-diphosphonobenzoic acid, and how can purity be optimized?

Synthesis typically involves phosphonation of benzoic acid derivatives using phosphorus-containing reagents under controlled conditions. For example, phosphonic acid groups can be introduced via Arbuzov or Michaelis-Becker reactions. Purity optimization requires:

Q. How is the molecular structure of 3,5-diphosphonobenzoic acid characterized?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and spatial arrangement of phosphonate and carboxyl groups.

- Solid-state NMR (³¹P and ¹³C): Probes local electronic environments and hydrogen-bonding networks.

- FT-IR spectroscopy: Identifies vibrational modes of P=O and COOH groups, with shifts indicating protonation states .

Advanced Research Questions

Q. How does 3,5-diphosphonobenzoic acid facilitate proton conduction in metal-organic frameworks (MOFs)?

In MOFs like [Cd₂(Hdpb)(H₂O)₃], the compound acts as a linker with dual functional groups:

- Phosphonate groups form strong hydrogen bonds with water molecules, creating proton-conducting pathways.

- Carboxylate groups enhance structural stability via coordination to metal nodes.